4-Pyrimidinol, 5-dodecyl-6-methyl-
Description
4-Pyrimidinol, 5-dodecyl-6-methyl- is a pyrimidine derivative with a hydroxyl group at position 4, a dodecyl (C₁₂H₂₅) chain at position 5, and a methyl (CH₃) group at position 6.
Properties
CAS No. |
103980-61-6 |
|---|---|
Molecular Formula |
C17H30N2O |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-dodecyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H30N2O/c1-3-4-5-6-7-8-9-10-11-12-13-16-15(2)18-14-19-17(16)20/h14H,3-13H2,1-2H3,(H,18,19,20) |
InChI Key |
KMKURCSWXPDGSU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=C(N=CNC1=O)C |
Isomeric SMILES |
CCCCCCCCCCCCC1=C(NC=NC1=O)C |
Canonical SMILES |
CCCCCCCCCCCCC1=C(NC=NC1=O)C |
Synonyms |
5-dodecyl-6-methyl-1H-pyrimidin-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidinol Derivatives
Substituent Effects on Physicochemical Properties
Molecular Weight and Hydrophobicity
- 5-Dodecyl-6-methyl-4-pyrimidinol: Estimated molecular weight ≈ 276 g/mol (C₁₇H₂₈N₂O). The long dodecyl chain enhances hydrophobicity, likely reducing aqueous solubility compared to shorter-chain analogs .
- 6-Methyl-4-pyrimidinol (CAS 3524-87-6): Molecular weight 110.11 g/mol (C₅H₆N₂O). Lacking alkyl chains, it is more polar and water-soluble .
- 6-Isopropyl-2-mercaptopyrimidin-4-ol : Molecular weight 170.23 g/mol (C₇H₁₀N₂OS). The isopropyl and mercapto groups balance lipophilicity and reactivity .
Functional Group Influence
- 5-Iodo-6-methylpyrimidin-4-ol : The iodine atom increases molecular weight (≈ 250 g/mol) and introduces halogen-specific reactivity, such as susceptibility to nucleophilic substitution .
- 2-(Trifluoromethyl)-6-methyl-4-pyrimidinol (CAS 2836-44-4): The electron-withdrawing trifluoromethyl group enhances acidity and stabilizes the aromatic ring, affecting solubility and binding interactions .
Amino-Substituted Derivatives
- 5,6-Diamino-2-methyl-4(1H)-pyrimidinone (CAS 45741-61-5): Amino groups at positions 5 and 6 increase hydrogen-bonding capacity, making it suitable for coordination chemistry or nucleic acid analogs .
Data Tables
Table 1: Key Properties of Selected Pyrimidinol Derivatives
Table 2: Substituent Impact on Solubility and Reactivity
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Long alkyl (C₁₂H₂₅) | 5-Dodecyl-6-methyl-4-pyrimidinol | ↑ Lipophilicity, ↓ Water solubility |
| Halogen (I) | 5-Iodo-6-methylpyrimidin-4-ol | ↑ Molecular weight, ↑ Reactivity in substitutions |
| Trifluoromethyl (CF₃) | 2-Trifluoromethyl-6-methyl-4-pyrimidinol | ↑ Electrophilicity, ↑ Thermal stability |
| Amino (NH₂) | 5,6-Diamino-2-methyl-4-pyrimidinone | ↑ Hydrogen bonding, ↑ Basicity |
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